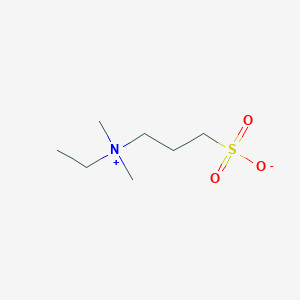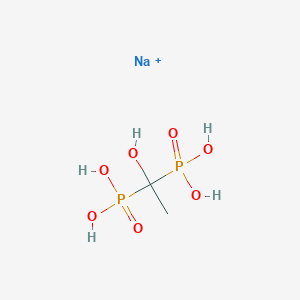
Lactal Hexaacetate
Overview
Description
Hexa-O-acetyl-lactal is a carbohydrate derivative known for its unique structural properties and applications in various fields of research. It is a hexasaccharide derivative, where each hydroxyl group of the lactal molecule is acetylated, resulting in a compound with the molecular formula C24H32O15 . This compound is often used as an intermediate in the synthesis of more complex molecules and has significant applications in organic synthesis and biocatalysis .
Preparation Methods
Hexa-O-acetyl-lactal can be synthesized through several methods, including enzymatic and chemical routes. One common method involves the regioselective enzymatic hydrolysis of hexa-O-acetyl-lactal using immobilized lipase from Rhizomucor miehei in a low water content tert-butanol medium . This method allows for high yield and purity of the product. Industrial production methods often involve the use of β-D-glucopyranose derivatives as starting materials, followed by acetylation reactions to achieve the desired hexa-O-acetyl-lactal structure .
Chemical Reactions Analysis
Hexa-O-acetyl-lactal undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The most studied reaction is the regioselective hydrolysis catalyzed by lipases, which selectively hydrolyze specific acetyl groups . Common reagents used in these reactions include tert-butanol, acetonitrile, and various ionic liquids . The major products formed from these reactions are penta-O-acetyl-3-hydroxylactal and other partially hydrolyzed derivatives .
Scientific Research Applications
Hexa-O-acetyl-lactal has numerous applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of complex carbohydrates and glycosides . In biology and medicine, it serves as a substrate for studying enzymatic activity and specificity, particularly in the context of glycosylation and deacetylation processes . Additionally, it is used in the pharmaceutical industry for the synthesis of bioactive compounds and as a model compound for studying carbohydrate-protein interactions .
Mechanism of Action
The mechanism of action of hexa-O-acetyl-lactal primarily involves its interaction with enzymes that catalyze the hydrolysis of acetyl groups. The molecular targets include various lipases and esterases, which recognize the acetylated hydroxyl groups and catalyze their removal . The pathways involved in these reactions are typically enzymatic hydrolysis pathways, where the enzyme-substrate complex undergoes a series of conformational changes leading to the cleavage of acetyl groups .
Comparison with Similar Compounds
Hexa-O-acetyl-lactal can be compared with other acetylated carbohydrate derivatives such as penta-O-acetyl-lactal and tetra-O-acetyl-lactal. These compounds share similar structural features but differ in the number of acetyl groups and their specific positions on the carbohydrate backbone . Hexa-O-acetyl-lactal is unique in its complete acetylation, which provides distinct reactivity and specificity in enzymatic reactions . Other similar compounds include peracetylated lactal derivatives, which are used in similar applications but may exhibit different reactivity and solubility properties .
Properties
IUPAC Name |
[(2R,3S,4R)-4-acetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O15/c1-11(25)32-9-18-20(17(7-8-31-18)34-13(3)27)39-24-23(37-16(6)30)22(36-15(5)29)21(35-14(4)28)19(38-24)10-33-12(2)26/h7-8,17-24H,9-10H2,1-6H3/t17-,18-,19-,20+,21+,22+,23-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDAESHZJBZWAW-AXHDHDPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B13557.png)
![7,12-Dimethylbenz[a]anthracene](/img/structure/B13559.png)





